REACTION_CXSMILES
|
O.[NH2:2][C:3]1[CH:8]=[C:7]([OH:9])[N:6]=[C:5]([SH:10])[N:4]=1.[OH-].[Na+].O.Cl.[CH3:15][C:16]1[S:17][CH:18]=[CH:19][N:20]=1.[CH3:21]N(C=O)C>>[NH2:2][C:3]1[N:4]=[C:5]([S:10][CH2:21][C:19]2[N:20]=[C:16]([CH3:15])[S:17][CH:18]=2)[NH:6][C:7](=[O:9])[CH:8]=1 |f:0.1,2.3,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NC1=NC(=NC(=C1)O)S
|
Name
|
|
Quantity
|
0.08 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
2-methylthiazole hydrochloride hydrate
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
O.Cl.CC=1SC=CN1
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
then poured onto water (150 ml)
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Type
|
CUSTOM
|
Details
|
The subtitled product crystallised
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried (0.2 g)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
NC1=CC(NC(=N1)SCC=1N=C(SC1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |